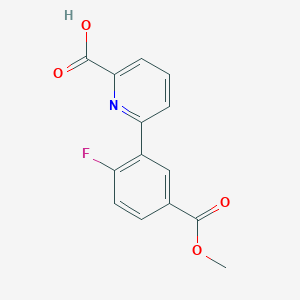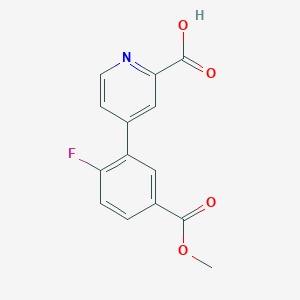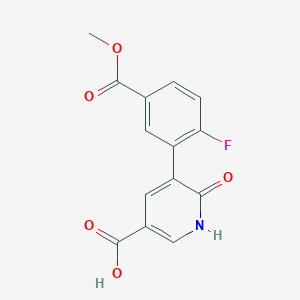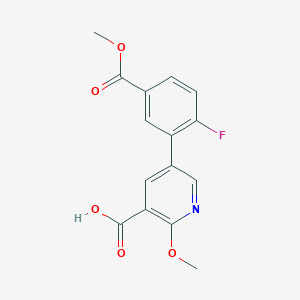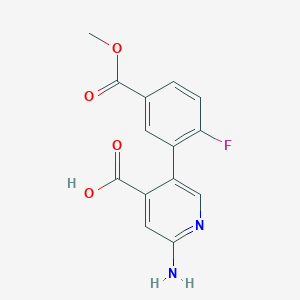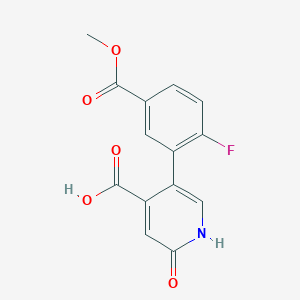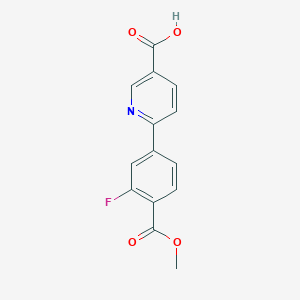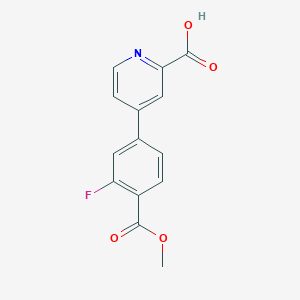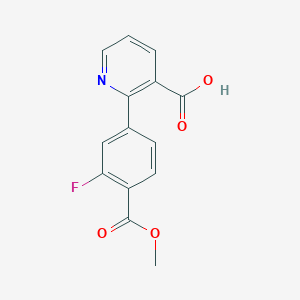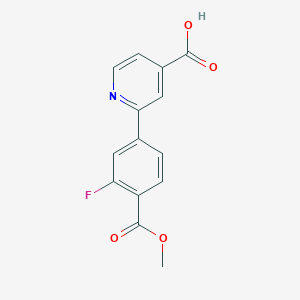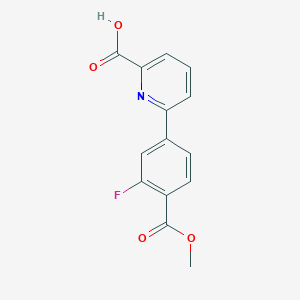
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMPPA) is a synthetic organic compound belonging to the class of picolinic acid derivatives. It is an important intermediate in the synthesis of many other compounds. FMPPA has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMPPA.
作用機序
The mechanism of action of 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is not completely understood. However, it is believed that 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to certain enzymes in the body and inhibits their activity. This inhibition can lead to the inhibition of certain physiological processes, such as the breakdown of proteins or the synthesis of other molecules.
Biochemical and Physiological Effects
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of certain proteins involved in the synthesis of other molecules, such as the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the regulation of gene expression.
実験室実験の利点と制限
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to obtain and is relatively stable in solution. In addition, it is not toxic and can be used at low concentrations. However, it is not very soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide.
将来の方向性
The potential future directions for 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% research include further investigation of its mechanism of action, its potential use as a drug target, and its ability to modulate gene expression. In addition, further research could be conducted to investigate the effects of 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% on other enzymes and proteins, as well as to explore its potential therapeutic applications. Finally, 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used as a model compound for the development of new drugs and for structural comparison.
合成法
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized through a four-step reaction sequence involving the reaction of 3-fluoro-4-methoxybenzaldehyde with picolinic acid, followed by condensation with acetic anhydride, and finally, the hydrolysis of the resulting product with hydrochloric acid. The procedure is relatively simple and can be completed in a few hours.
科学的研究の応用
6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibitors, and the investigation of the effects of drugs on the central nervous system. It has also been used as a model compound for the development of new drugs and as a reference compound for structural comparison.
特性
IUPAC Name |
6-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-6-5-8(7-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJGQKOQNUSATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


